4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzimidazole core substituted with methyl, dinitro, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the nitration of a precursor benzimidazole compound followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The methyl group can be introduced through alkylation reactions using methylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the use of hazardous chemicals and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different benzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-Methyl-5,7-diamino-2-(trifluoromethyl)-1H-benzimidazole.
Scientific Research Applications
4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of nitro and trifluoromethyl groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
4-Methyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can be compared with other similar compounds, such as:
4-Substituted-5,7-dinitro-2-(α,α-difluoroalkyl)-benzimidazole: These compounds also contain nitro and trifluoromethyl groups but differ in the specific substituents on the benzimidazole core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60167-90-0 |
---|---|
Molecular Formula |
C9H5F3N4O4 |
Molecular Weight |
290.16 g/mol |
IUPAC Name |
7-methyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H5F3N4O4/c1-3-4(15(17)18)2-5(16(19)20)7-6(3)13-8(14-7)9(10,11)12/h2H,1H3,(H,13,14) |
InChI Key |
KATOLMJGNQOWEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.